molecular formula C16H17ClN6 B11286436 N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11286436
M. Wt: 328.80 g/mol
InChI Key: VOGSOBRILXLOCJ-UHFFFAOYSA-N
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Description

N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-chloropyrazole and 4,6-dichloropyrimidine, under basic conditions.

    Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl group and the prop-2-en-1-yl group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Final Functionalization: The final step involves the methylation of the nitrogen atoms using methyl iodide (CH~3~I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, leading to amines or other reduced products.

    Substitution: The aromatic chlorine and methyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H~2~O~2~) in the presence of catalysts.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).

    Substitution: Electrophiles such as bromine (Br~2~) or nitrating agents like nitric acid (HNO~3~) in sulfuric acid (H~2~SO~4~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group can yield epoxides, while substitution reactions on the aromatic ring can introduce nitro, bromo, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N4-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs, particularly in the treatment of cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound itself.

    This compound analogs: Compounds with similar structures but different substituents on the pyrazolo[3,4-d]pyrimidine core.

Uniqueness

The uniqueness of N4-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity, better selectivity for its targets, or improved pharmacokinetic properties.

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H17ClN6/c1-4-7-18-16-21-14(12-9-19-23(3)15(12)22-16)20-11-6-5-10(2)13(17)8-11/h4-6,8-9H,1,7H2,2-3H3,(H2,18,20,21,22)

InChI Key

VOGSOBRILXLOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C)Cl

Origin of Product

United States

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